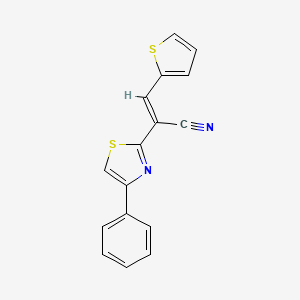

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2S2/c17-10-13(9-14-7-4-8-19-14)16-18-15(11-20-16)12-5-2-1-3-6-12/h1-9,11H/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGCYEDRDDSFEQ-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

The molecular formula of this compound is C16H10N2S2, with a molecular weight of 294.39 g/mol. The compound features a thiazole and thiophene moiety, which are known for their pharmacological properties. The synthesis typically involves multi-step reactions, often utilizing methods such as Hantzsch condensation or coupling reactions involving thiourea derivatives and various electrophiles .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In vitro assays have shown that compounds with thiazole rings exhibit varying degrees of antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often range from 100 to 400 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics .

Acetylcholinesterase Inhibition

Recent research highlights the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which is crucial for treating Alzheimer's disease. Compounds similar to this compound have demonstrated promising IC50 values in the low micromolar range, suggesting effective inhibition of acetylcholinesterase activity . This mechanism may enhance cognitive function by increasing acetylcholine levels in the brain.

Antimalarial Activity

Thiazole derivatives have also been explored for their antimalarial properties. A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, showing significant activity with low cytotoxicity in HepG2 cell lines. Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring could enhance potency against malaria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for antimicrobial and anticholinesterase activity |

| Thiophene Moiety | Contributes to lipophilicity and potential binding interactions |

| Substituents on Phenyl | Electron-withdrawing groups enhance antibacterial potency; electron-donating groups improve solubility |

Research indicates that modifications at specific positions on the thiazole or phenyl rings can significantly alter biological activity, underscoring the importance of SAR studies in drug design .

Case Studies

- Antimicrobial Study : A recent study synthesized a series of thiazole derivatives and assessed their antimicrobial efficacy against various bacterial strains. Among them, certain compounds exhibited MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

- Acetylcholinesterase Inhibition : In a study focused on Alzheimer's treatment, several thiazole derivatives were synthesized and tested for their inhibitory effects on acetylcholinesterase. One compound showed an IC50 value of 2.7 µM, indicating strong potential for further development .

- Antimalarial Efficacy : A set of thiazole analogs was evaluated against Plasmodium falciparum, revealing that specific structural modifications led to enhanced antimalarial activity while maintaining low toxicity levels in mammalian cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Key Observations:

- Anticancer Activity : Compounds with bulkier aromatic systems (e.g., dibenzo[b,d]thiophene in 8q) exhibit enhanced anticancer activity, likely due to improved DNA intercalation or tubulin binding . The target compound’s thiophene-thiazole system may offer moderate activity, though specific data are lacking.

- Sensing Applications: TP1 demonstrates the utility of acrylonitriles in anion sensing, leveraging intramolecular charge transfer (ICT) from diphenylamino groups .

- Reactivity : Oxidation of the target compound with H₂O₂-KOH yields oxirane derivatives, a pathway shared with chloro-substituted analogues .

Electronic and Material Properties

- Luminescence: Acrylonitriles with strong donor-acceptor pairs (e.g., triphenylamine-thiophene in TP1) exhibit tunable emission for optoelectronics . The target compound’s weaker donor capacity (thiophene vs. diphenylamino) may restrict luminescence efficiency.

- Solar Cell Applications: Derivatives like (E)-2-(benzo[d]thiazol-2-yl)-3-(4,6-dibromothieno[3,4-b]thiophen-2-yl)acrylonitrile () are used in polymer solar cells due to extended π-conjugation. The target compound’s smaller π-system may limit charge transport efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where 2-(benzothiazol-2-yl)-3-oxopentanedinitrile reacts with thiophene-2-carbaldehyde. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), catalyst type (e.g., piperidine), and temperature (70–90°C) to enhance stereoselectivity and yield. For example, aromatic aldehydes with electron-withdrawing groups improve reaction rates . Yield optimization can be monitored via TLC and validated by HPLC purity checks (>95%) .

Q. How is the E-configuration of the acrylonitrile moiety confirmed, and what spectroscopic techniques are essential for structural elucidation?

- Methodological Answer : The E-configuration is confirmed via X-ray crystallography, which reveals the planar arrangement of the α,β-unsaturated nitrile group. Complementary techniques include:

- 1H NMR : Coupling constants (J = 12–16 Hz for trans-vinylic protons).

- IR Spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1600–1650 cm⁻¹ (C=C).

- UV-Vis : Absorption bands at 280–320 nm due to π→π* transitions .

Advanced Research Questions

Q. What experimental design strategies (e.g., Box-Behnken) are recommended for optimizing photocatalytic degradation parameters of this compound?

- Methodological Answer : Box-Behnken Design (BBD) is ideal for multi-variable optimization. Key parameters include:

- Factors : Catalyst loading (TiO₂/H₂O₂ ratio), pH (4–10), and UV intensity (10–30 mW/cm²).

- Response Surface Methodology (RSM) : Models degradation efficiency (e.g., >90% in 120 min). Validation via ANOVA confirms significance (p < 0.05) of pH and catalyst interactions .

- Data Contradiction Analysis : Discrepancies in degradation rates may arise from competing radical pathways (•OH vs. O₂•⁻), resolved via scavenger experiments (e.g., tert-butanol for •OH quenching) .

Q. How do molecular docking studies predict the interaction of this compound with biological targets, and what validation methods are employed?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG < −8 kcal/mol) to targets like bacterial DNA gyrase or fungal CYP51.

- Validation :

- In Vitro Assays : MIC values (e.g., 2–8 µg/mL against S. aureus) correlate with docking scores.

- MD Simulations : Root-mean-square deviation (RMSD < 2 Å) confirms complex stability .

Q. What methodologies are used to analyze the photophysical properties of acrylonitrile derivatives in polymer matrices, and how do intermolecular interactions affect emission tuning?

- Methodological Answer :

- Techniques :

- Fluorescence Spectroscopy : Excitation-dependent emission shifts (e.g., 450→550 nm in PVK matrices).

- AFM/XRPD : Detects dye aggregation (height variations >50 nm) and polymorph formation.

- Intermolecular Effects : Hydrogen bonding between the nitrile group and PVK carbazole units stabilizes exciplex states, red-shifting emission. Solvent polarity during film casting (e.g., THF vs. DCM) further modulates Stokes shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.